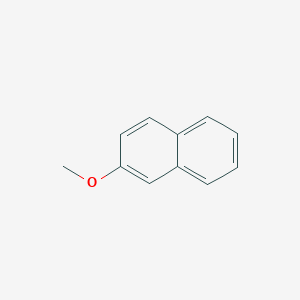

2-Methoxynaphthalene

Overview

Description

2-Methoxynaphthalene (C₁₁H₁₀O; molecular weight: 158.20 g/mol) is a bicyclic aromatic compound featuring a methoxy (-OCH₃) substituent at the 2-position of naphthalene . It is widely utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Key applications include its role in Friedel-Crafts acylations , polymerization with formaldehyde to form organosoluble novolacs , and as a precursor in the synthesis of anti-inflammatory drugs like Naproxen . Its reactivity and physicochemical properties are influenced by the electron-donating methoxy group, which enhances electrophilic substitution at the 6-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxynaphthalene can be synthesized through the alkylation of β-naphthol with dimethyl sulfate. The reaction typically involves the use of an alkaline medium to facilitate the methylation process . Another method involves the bromination of this compound to obtain 1,6-dibromo-2-methoxynaphthalene, followed by metal reduction using a zinc-copper alloy .

Industrial Production Methods: Industrial production of this compound often employs the alkylation method due to its efficiency and cost-effectiveness. The process involves the reaction of β-naphthol with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as acylation, can occur at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Acyl chlorides in the presence of Lewis acids like aluminum chloride or iron chloride are typical reagents.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Dihydro-2-methoxynaphthalene.

Substitution: Acylated derivatives such as 2-benzoyl-6-methoxynaphthalene.

Scientific Research Applications

Chemical Applications

1. Catalytic Studies

2-Methoxynaphthalene is frequently employed as a model compound in catalytic research. Its reactions, particularly acylation, are studied to understand the effects of different catalysts and reaction conditions. For instance, the Friedel-Crafts acylation of this compound has been explored using various ion-exchanged β zeolites, leading to insights into product selectivity and catalyst efficiency .

2. Biooxidation Research

Biooxidation studies have shown that this compound can be oxidized by various microorganisms, producing valuable chiral synthons. The oxidation products have potential applications in synthesizing pharmaceuticals due to their unique structural properties .

3. Silylation Reactions

The compound has been utilized in Ni(COD)2-catalyzed ipso-silylation reactions, which are important for creating functionalized aromatic compounds. This application highlights its utility in synthetic organic chemistry .

Biological Applications

1. Potential Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for therapeutic applications. Studies have investigated its bioactivity and potential as a lead compound in drug development .

2. Fragrance Industry

Due to its sweet floral scent, this compound is also used in the fragrance industry. Its pleasant aroma makes it suitable for incorporation into perfumes and scented products.

Industrial Applications

1. Acylation for Pharmaceutical Intermediates

The acylation of this compound is crucial in synthesizing intermediates for pharmaceuticals such as naproxen, an anti-inflammatory drug. The acylation process can yield specific derivatives like 6-acetyl-2-methoxynaphthalene, which are essential for further chemical transformations in drug synthesis .

2. Stabilizer in Gunpowder

In the industrial sector, this compound serves as a stabilizer in smokeless gunpowder formulations. Its role enhances the stability and performance of these products.

Data Tables

Case Studies

- Acylation Studies Using Zeolites

-

Biooxidation by Microorganisms

- Research involving Pseudomonas putida demonstrated the biooxidation of this compound to produce chiral diols that can serve as intermediates in pharmaceutical synthesis. This study highlighted the potential for biotechnological applications in producing complex organic molecules from simple substrates .

Mechanism of Action

The mechanism of action of 2-methoxynaphthalene involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes involved in the inflammatory pathway . Additionally, its biooxidation by dioxygenases leads to the formation of metabolites that may interact with cellular components .

Comparison with Similar Compounds

Adsorption Behavior on Carbonaceous Materials

2-Methoxynaphthalene exhibits distinct adsorption characteristics compared to mono- and bicyclic aromatic analogs. Studies on graphite adsorption revealed the following order of solid-phase loading: 1-Naphthol > this compound > Naphthalene > Anisole > Phenol .

| Compound | Adsorption Loading (nmol/mg) | Key Interactions |

|---|---|---|

| This compound | 0.3–1.2 | π-π stacking, hydrophobic interactions |

| Naphthalene | Lower than this compound | Pure π-π interactions (no substituents) |

| 1-Naphthol | Higher than this compound | Hydrogen bonding (OH group) |

| Anisole | Lower than phenol | Weak dipole interactions (methoxy group) |

The methoxy group in this compound moderately enhances adsorption compared to naphthalene but is less effective than hydroxyl groups (e.g., 1-naphthol) due to the absence of hydrogen-bonding capability .

Thermodynamics in Liquid Organic Hydrogen Carriers (LOHCs)

In hydrogen storage systems, this compound was compared with non-oxygenated analogs (e.g., naphthalene, diphenylmethane) and oxygenated benzene derivatives (e.g., diphenyl ether). Key findings include:

- The enthalpy of hydrogenation for this compound is lower than that of naphthalene, suggesting that the methoxy group slightly destabilizes the dehydrogenated form, improving reversibility .

- Oxygen functionality generally reduces the enthalpy of hydrogenation by 5–10 kJ/mol compared to non-oxygenated analogs, making oxygenated compounds more viable for low-temperature hydrogen release .

Reactivity in Cross-Coupling Reactions

This compound undergoes rapid cross-coupling in Et₂O or THF (<1 minute) but reacts sluggishly in TMEDA (6 days) or PMDETA (12 hours) . This solvent-dependent kinetics contrasts with simpler aromatics like toluene, where solvent effects are less pronounced. The methoxy group likely stabilizes intermediates via coordination with polar solvents, accelerating electron transfer .

Catalytic Acylation Selectivity

In the acylation of this compound with hierarchical ZSM-5 zeolites, 6-acetyl-2-methoxynaphthalene is formed with >95% selectivity due to mesopore confinement effects . Comparatively, non-methoxy-substituted naphthalene exhibits lower regioselectivity under similar conditions. The methoxy group directs electrophilic attack to the 6-position, while mesoporous catalysts further enhance diffusion and active-site accessibility .

Electrochemical Dearomatization

This highlights the methoxy group’s electron-donating nature, which lowers the oxidation barrier and facilitates radical cation formation .

Polymerization Behavior

This compound polymerizes with formaldehyde to yield organosoluble novolacs (Mw = 3100) . In contrast, di-methoxynaphthalenes (e.g., 1,5-dimethoxynaphthalene) form insoluble polymers due to increased cross-linking, underscoring the importance of substituent positioning in material design .

Biological Activity

2-Methoxynaphthalene (2-MN), with the chemical formula , is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

This compound is a colorless to yellow-brown liquid with a sweet floral odor. It is insoluble in water but soluble in organic solvents. The melting point of 2-MN is reported to be between 70-73 °C .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound and its derivatives. For instance, a study investigated the antibacterial activity of synthesized derivatives of naphthalene carboxylic acids, including 5,6-dimethoxynaphthalene-2-carboxylic acid. These compounds exhibited notable inhibitory effects against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli using the disk diffusion method .

| Compound | Pathogenic Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5,6-Dimethoxynaphthalene-2-carboxylic acid | Staphylococcus aureus | 16 |

| Streptococcus faecalis | 15 | |

| Mycobacterium smegmatis | 14 |

This table summarizes the antibacterial activity of selected compounds derived from 2-MN, indicating their potential therapeutic applications.

Anti-inflammatory Activity

The structural similarity between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen suggests potential anti-inflammatory effects. Research indicates that the acylation of 2-MN can lead to the formation of compounds with enhanced anti-inflammatory properties . The acylation process produces intermediates that are crucial for synthesizing effective anti-inflammatory agents.

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of methoxynaphthalene derivatives. A study highlighted that certain modifications to the naphthalene structure could enhance cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various methoxynaphthalene derivatives and evaluated their biological activities. The results indicated that specific substitutions on the naphthalene ring significantly influenced antibacterial efficacy and cytotoxicity against cancer cells .

- Acylation Reactions : The Friedel-Crafts acylation of 2-MN was studied using different catalysts, which revealed that certain zeolites enhanced selectivity for desired products while maintaining high conversion rates . This reaction not only serves as a synthetic route for developing new pharmaceuticals but also highlights the versatility of 2-MN in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxynaphthalene, and how do their reaction conditions differ?

- Methodological Answer : The primary synthetic methods include:

- Microwave-Assisted O-Methylation : Using tetramethylammonium hydroxide (TMAH) under microwave irradiation (70°C, 10 minutes), achieving high selectivity and reduced reaction time compared to conventional methods .

- Friedel-Crafts Acylation : Catalyzed by zeolites in acetic acid, yielding regioselective products like 2-methoxy-6-acetylnaphthalene .

- Traditional O-Methylation : Involves alkylation of 2-naphthol with methylating agents (e.g., dimethyl sulfate), requiring longer reaction times and higher temperatures.

Table 1 : Comparison of Synthesis Methods

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- GC-MS : Used to identify reaction byproducts (e.g., 1-methyl-2-methoxynaphthalene) and quantify purity .

- NMR Spectroscopy : Confirms methoxy group positioning and aromatic proton environments .

- Mass Spectrometry (EI) : Provides molecular ion ([M]⁺ at m/z 158) and fragmentation patterns for structural validation .

- HPLC : Quantifies trace impurities in synthetic batches .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Soluble in ethanol, acetone, and chloroform; nearly insoluble in water .

- Melting Point : 72–75°C; critical for determining storage conditions and reaction temperatures .

- Boiling Point : 274°C; informs distillation and sublimation protocols .

- Stability : Degrades under strong oxidizers; requires inert storage environments .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in aquatic organisms?

- Methodological Answer :

- Microcystis aeruginosa Bioassays : Measure growth inhibition (via chlorophyll a content), oxidative stress markers (SOD, CAT activity), and lipid peroxidation (MDA levels) over 48–72 hours .

- EC₅₀ Determination : Calculated using dose-response curves; reported EC₅₀ for algae is 1.81 mg/L .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear dust masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Storage : Store in sealed glass containers at <25°C, away from oxidizers .

- Ventilation : Use fume hoods or local exhaust systems during synthesis or weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different model systems?

- Methodological Answer :

- Systematic Review Frameworks : Follow ATSDR’s 8-step process, including risk of bias assessment (e.g., randomization, blinding) and confidence rating in evidence .

- Confounding Factor Analysis : Evaluate species-specific metabolic pathways (e.g., murine vs. human liver enzymes) and exposure durations .

Table 2 : Risk of Bias Criteria for Human Studies

| Bias Type | Key Questions |

|---|---|

| Selection Bias | Was exposure level randomized? Was allocation concealed? |

| Detection Bias | Were exposure/outcome assessments blinded? |

Q. What mechanistic insights explain this compound’s inhibitory effects on Microcystis aeruginosa growth?

- Methodological Answer :

- Chlorophyll Disruption : 1 mg/L exposure reduces chlorophyll a by 40%, impairing photosynthesis .

- Oxidative Stress : SOD activity decreases by 50%, leading to ROS accumulation and lipid peroxidation (MDA increases 2.5×) .

- Structural Specificity : The methoxy group enhances membrane permeability compared to non-aromatic analogs (e.g., myrcene) .

Q. How does this compound contribute to odor profiles in recycled polymers, and what analytical methods quantify its presence?

- Methodological Answer :

- HS-SPME/GC-MS : Identifies this compound as a key odorant in recycled polyethylene (ROAV = 4.2) via headspace sampling .

- Quantification : Use internal standards (e.g., deuterated naphthalene) for calibration curves in complex matrices .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylations using this compound as a substrate?

- Methodological Answer :

- Zeolite Catalysts : H-beta zeolites in acetic acid yield 85% 6-acetyl derivative due to pore size constraints .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce byproduct formation compared to non-polar media .

Q. How can in vitro models replicate this compound’s metabolic pathways for toxicity screening?

Properties

IUPAC Name |

2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDYPLAQQGJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Record name | β-Naphthol methyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/%CE%92-Naphthol_methyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044392 | |

| Record name | 2-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma | |

| Record name | Naphthalene, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

274.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, miscible in oils, soluble (in ethanol) | |

| Record name | beta-Naphthyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00823 [mmHg] | |

| Record name | 2-Methoxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-04-9 | |

| Record name | 2-Methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2T1Z50C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | 2-Methoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.